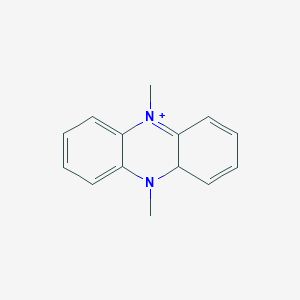
Phenazine, 5,10-dihydro-5,10-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine, 5,10-dihydro-5,10-dimethyl- is an organic compound with the molecular formula C14H14N2. It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Phenazine, 5,10-dihydro-5,10-dimethyl- involves the reductive alkylation of phenazine. This process can be initiated electrochemically, providing a convenient and efficient method for the synthesis of 5,10-dihydro-5,10-dialkylphenazines . Another method involves the hydrogenation of 4,4-dinitrodiphenylethane in the presence of a hydrogen catalyst in toluene, followed by treatment with nitrosylamide and subsequent distillation .
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5,10-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Phenazine, 5,10-dihydro-5,10-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive alkylation is a key reaction, often initiated electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving its methyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenazine derivatives, while reductive alkylation produces various dialkylphenazines .
Scientific Research Applications
Phenazine, 5,10-dihydro-5,10-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in catalytic processes, facilitating various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Phenazine, 5,10-dihydro-5,10-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, influencing various biochemical processes. Its specific molecular targets and pathways are still under investigation, but it is known to interact with electron transport chains and other redox-active systems .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound, lacking the dihydro and dimethyl modifications.
5,10-Dihydrophenazine: Similar structure but without the methyl groups.
N-Methylphenazinium Cation: Another derivative with different substituents.
Uniqueness
Phenazine, 5,10-dihydro-5,10-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it particularly valuable in various applications .
Properties
Molecular Formula |
C14H15N2+ |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5,10-dimethyl-4aH-phenazin-10-ium |
InChI |
InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1 |
InChI Key |
DEZPFHQRXNAKIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


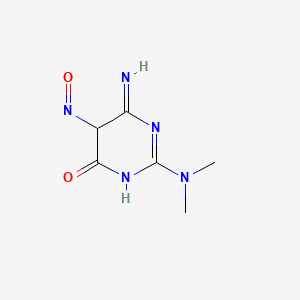

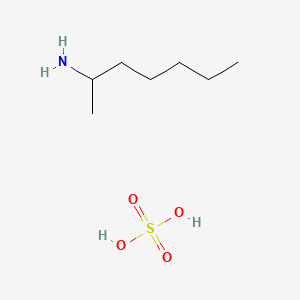
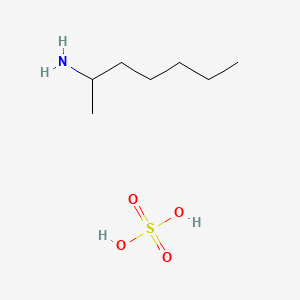

![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
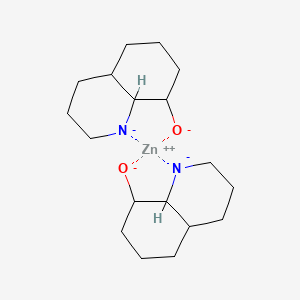
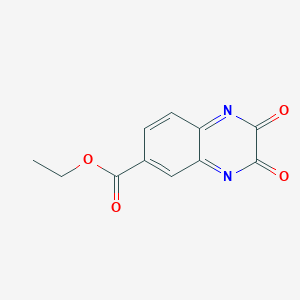
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
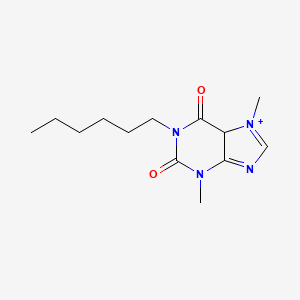
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
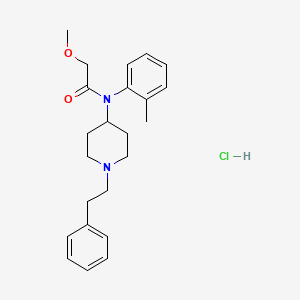
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
